2-[(8-Methylnon-2-YN-1-YL)oxy]oxane
Descripción
2-[(8-Methylnon-2-YN-1-YL)oxy]oxane is a tetrahydropyran (oxane) derivative featuring an ether-linked 8-methylnon-2-yn-1-yl substituent. This compound’s structure includes a branched alkyne chain (C9H15O) attached to the oxane ring via an oxygen atom. Its synthesis likely involves alkylation or etherification strategies, as seen in analogous oxane derivatives .
Propiedades
Número CAS |
62088-66-8 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
2-(8-methylnon-2-ynoxy)oxane |
InChI |
InChI=1S/C15H26O2/c1-14(2)10-6-4-3-5-8-12-16-15-11-7-9-13-17-15/h14-15H,3-4,6-7,9-13H2,1-2H3 |
Clave InChI |
MQLRHMNLYYILCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC#CCOC1CCCCO1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Chain Length and Functional Group Variations
- 2-[2-(3-Bromopropoxy)ethoxy]oxane (): This compound has a shorter substituent (3-bromopropoxy-ethoxy) compared to the target molecule. The shorter chain reduces lipophilicity (predicted logP ~1.5 vs. ~4.5 for the target compound) and may influence solubility in aqueous media .
6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol ():
A highly polar oxane derivative with multiple hydroxyl groups, this compound exhibits significantly lower logP (1.063) compared to the target molecule. The hydroxylation enhances water solubility (2.327–2.586 solubility score) but reduces membrane permeability, unlike the alkyne-containing target compound, which is expected to favor lipid bilayer penetration .
Pharmacologically Active Oxane Derivatives
- Its high affinity for the α4β2 nicotinic receptor (Ki = 0.78 nM) highlights the role of oxane moieties in enhancing binding interactions. The target compound’s alkyne chain may similarly modulate receptor interactions but would require functionalization (e.g., aromatic or hydrogen-bonding groups) to achieve comparable activity .
Data Table: Key Properties of Comparable Oxane Derivatives
| Compound Name | Molecular Formula | logP | Solubility (Score) | LCMS (m/z) | HPLC Retention (min) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 2-[(8-Methylnon-2-YN-1-YL)oxy]oxane | C₁₅H₂₄O₂ | ~4.5* | Low* | ~280–300* | ~2.0–3.0* | Alkyne, methyl branch |
| 2-[2-(3-Bromopropoxy)ethoxy]oxane | C₈H₁₅BrO₃ | ~1.5 | Moderate | 269 [M+H]⁺ | 0.77 | Bromine, ether |
| 6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol | C₁₁H₂₀O₁₁ | 1.063 | High (2.327–2.586) | — | — | Multiple hydroxyls |
| TC-1698 | C₁₃H₁₈N₂ | ~2.0 | Moderate | — | — | Bicyclic oxane, pyridyl |
*Predicted values based on structural analogs.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s long alkyne chain may complicate purification, as seen in analogous syntheses requiring HPLC or silica-gel chromatography .
- Functionalizing the alkyne (e.g., click chemistry) could bridge this gap .
- Physicochemical Limitations: The high logP of 2-[(8-Methylnon-2-YN-1-YL)oxy]oxane may limit aqueous solubility, necessitating formulation strategies (e.g., prodrugs) for biomedical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
